molecular formula C24H33N3O9 B8196006 Glutarimide-Isoindolinone-NH-PEG4-COOH

Glutarimide-Isoindolinone-NH-PEG4-COOH

Cat. No.: B8196006
M. Wt: 507.5 g/mol
InChI Key: ZZCLCBLIVUGNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutarimide-Isoindolinone-NH-PEG4-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology. This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutarimide-Isoindolinone-NH-PEG4-COOH involves multiple steps, starting with the preparation of the glutarimide and isoindolinone moieties. These are then linked via a polyethylene glycol (PEG) chain to form the final compound. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Glutarimide-Isoindolinone-NH-PEG4-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Glutarimide-Isoindolinone-NH-PEG4-COOH has a wide range of scientific research applications:

    Chemistry: Used in the study of PROTAC technology and protein degradation mechanisms.

    Biology: Employed in cellular studies to investigate protein function and degradation pathways.

    Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Glutarimide-Isoindolinone-NH-PEG4-COOH involves the recruitment of an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The cereblon ligand in the compound specifically binds to the cereblon protein, facilitating the recruitment of the E3 ligase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutarimide-Isoindolinone-NH-PEG4-COOH is unique due to its specific linker structure, which provides enhanced stability and specificity in targeting proteins for degradation. This makes it a valuable tool in the study of protein degradation mechanisms and the development of new therapeutic agents .

Properties

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O9/c28-21-4-3-20(23(31)26-21)27-16-17-15-18(1-2-19(17)24(27)32)25-6-8-34-10-12-36-14-13-35-11-9-33-7-5-22(29)30/h1-2,15,20,25H,3-14,16H2,(H,29,30)(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLCBLIVUGNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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